Tiletamine Displays Distinct PCP Recognition Site Selectivity: 5-Fold Higher Potency at NMDA-Uncoupled Sites
Tiletamine demonstrates a differential interaction profile with NMDA-coupled versus NMDA-uncoupled PCP recognition sites compared to phencyclidine (PCP). While tiletamine potently displaces [³H]TCP binding at NMDA-coupled sites with an IC₅₀ of 79 nM, it is nearly five times more potent than PCP at inhibiting 3-hydroxy[³H]PCP binding to high-affinity NMDA-uncoupled PCP recognition sites [1]. However, unlike ketamine and PCP, parenteral tiletamine administration fails to increase rat pyriform cortical dopamine metabolism—a response modulated by NMDA-uncoupled PCP recognition sites [1]. This unique selectivity profile indicates that tiletamine cannot be considered pharmacologically interchangeable with ketamine or PCP.
| Evidence Dimension | Potency at inhibiting 3-hydroxy[³H]PCP binding to NMDA-uncoupled PCP recognition sites |
|---|---|
| Target Compound Data | Nearly 5-fold more potent than PCP |
| Comparator Or Baseline | Phencyclidine (PCP) - reference potency (baseline = 1×) |
| Quantified Difference | Approximately 5-fold higher potency |
| Conditions | Rat brain membrane binding assays; 3-hydroxy[³H]PCP radioligand displacement |
Why This Matters
This receptor-level differentiation confirms that tiletamine engages NMDA-associated binding sites with a selectivity signature distinct from ketamine, PCP, and MK-801, directly impacting translatability of behavioral and neurochemical outcomes across dissociative anesthetics.
- [1] Rao TS, Contreras PC, Cler JA, et al. Contrasting Neurochemical Interactions of Tiletamine, a Potent Phencyclidine (PCP) Receptor Ligand, with the N-Methyl-D-Aspartate-Coupled and -Uncoupled PCP Recognition Sites. J Neurochem. 1991;56(3):890-897. View Source
